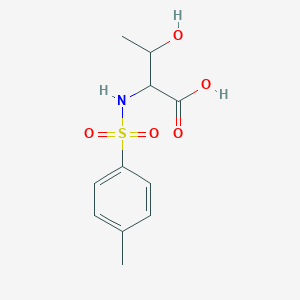

3-Hydroxy-2-(toluene-4-sulfonylamino)-butyric acid

Description

The exact mass of the compound 3-Hydroxy-2-(toluene-4-sulfonylamino)-butyric acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 522330. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Hydroxy-2-(toluene-4-sulfonylamino)-butyric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxy-2-(toluene-4-sulfonylamino)-butyric acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-hydroxy-2-[(4-methylphenyl)sulfonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO5S/c1-7-3-5-9(6-4-7)18(16,17)12-10(8(2)13)11(14)15/h3-6,8,10,12-13H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZILOGOOPIXJAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(C(C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401304615 | |

| Record name | Threonine, N-(p-tolylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401304615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91280-33-0 | |

| Record name | Threonine, N-(p-tolylsulfonyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91280-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Threonine, N-(p-tolylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401304615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Key Differences Between Threonine and N-tosyl-threonine

Abstract

This technical guide provides a comprehensive analysis of the fundamental chemical, physical, and functional distinctions between the essential amino acid L-threonine and its synthetically crucial derivative, N-tosyl-L-threonine. We will explore the structural modifications, the resulting shifts in reactivity and physicochemical properties, and the strategic implications of these differences in the fields of peptide synthesis, chiral auxiliary chemistry, and drug development. This document is intended for researchers, scientists, and professionals who utilize these molecules as building blocks and intermediates in complex organic synthesis.

Foundational Overview: From Biological Building Block to Synthetic Workhorse

Threonine is a proteinogenic amino acid, essential for human nutrition, playing a pivotal role in protein structure and function.[][2] Its side chain contains a hydroxyl group and a methyl group attached to the β-carbon, making it one of two amino acids with two stereogenic centers.[2][3][4] The naturally occurring and biologically active form is L-threonine, with a (2S, 3R) configuration.[2][5] This inherent chirality and the presence of multiple reactive sites (amino, carboxyl, and hydroxyl groups) make threonine a valuable chiral starting material in synthetic chemistry.[6][7]

The transformation of threonine into N-tosyl-threonine marks a strategic shift from its biological role to its application as a highly controlled synthetic intermediate. By introducing a p-toluenesulfonyl (tosyl) group to the α-amino group, we fundamentally alter the molecule's electronic and steric landscape. This modification is not arbitrary; it is a deliberate tactic to "protect" the amine, rendering it inert to specific reaction conditions while unlocking new synthetic possibilities.[8]

Structural and Stereochemical Distinction

The primary difference lies in the substitution at the α-amino nitrogen. In N-tosyl-threonine, the nucleophilic primary amine is converted into a stable, non-basic sulfonamide.

Caption: Chemical structures of L-Threonine and N-tosyl-L-threonine.

Threonine possesses two chiral centers, at the α- and β-carbons, leading to four possible stereoisomers.[2][4][9][10] The tosylation of the α-amino group using tosyl chloride (TsCl) occurs with retention of configuration at these centers.[11][12] Therefore, the stereochemistry of the parent threonine is preserved in its N-tosyl derivative.

Comparative Physicochemical Properties

The addition of the large, aromatic tosyl group drastically alters the molecule's properties. Threonine is a polar, hydrophilic amino acid, typically existing as a zwitterion in aqueous solutions at neutral pH.[][2] In contrast, N-tosyl-threonine is a significantly more nonpolar molecule with poor water solubility but good solubility in many organic solvents.

| Property | L-Threonine | N-tosyl-L-threonine | Rationale for Difference |

| Chemical Formula | C₄H₉NO₃[2][13] | C₁₁H₁₅NO₅S[14] | Addition of the C₇H₇SO₂ (tosyl) group. |

| Molar Mass | 119.12 g/mol [2][5] | 273.31 g/mol [14] | The significant mass of the tosyl moiety. |

| Polarity | Polar, Hydrophilic[][3] | Largely Nonpolar, Hydrophobic | The large, aromatic tosyl group masks the polar functional groups. |

| Acidity (pKa) | pKa₁: ~2.63 (carboxyl) pKa₂: ~10.43 (amino)[2] | pKa₁: ~3-4 (carboxyl) pKa₂: ~10-11 (sulfonamide N-H) | The electron-withdrawing sulfonyl group makes the sulfonamide proton significantly more acidic than a protonated amine, though it is still a very weak acid. The primary amino group is replaced by the much less basic sulfonamide. |

| Solubility | Soluble in water; insoluble in nonpolar organic solvents.[] | Sparingly soluble in water; soluble in solvents like DCM, Ethyl Acetate, THF. | The hydrophobic nature of the tosyl group dominates the molecule's solubility profile. |

Synthesis of N-tosyl-threonine: A Deliberate Chemical Modification

The conversion of threonine to N-tosyl-threonine is a cornerstone reaction that exemplifies the concept of amine protection. The most common method involves the reaction of L-threonine with p-toluenesulfonyl chloride (TsCl) under basic conditions, often a variation of the Schotten-Baumann reaction.

Caption: General workflow for the synthesis of N-tosyl-L-threonine.

Detailed Experimental Protocol: Synthesis of N-tosyl-L-threonine

-

Trustworthiness & Causality: This protocol is designed for high yield and purity. The use of a biphasic system (water/organic solvent) with a base is critical. The base (e.g., NaOH) serves two purposes: it deprotonates the amino group, increasing its nucleophilicity towards the sulfonyl chloride, and it neutralizes the HCl byproduct generated during the reaction, driving the equilibrium towards the product. The slow, portion-wise addition of tosyl chloride is crucial to prevent side reactions, such as the formation of the bis-tosylated product.

-

Materials:

-

L-Threonine

-

Sodium Hydroxide (NaOH)

-

p-Toluenesulfonyl chloride (TsCl)

-

Diethyl ether or Dichloromethane (DCM)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Magnetic stirrer, Ice bath, Beakers, Erlenmeyer flask, Separatory funnel, Buchner funnel.

-

-

Procedure:

-

Dissolution: Dissolve L-threonine (1.0 eq) in an aqueous solution of NaOH (2.2 eq) in an Erlenmeyer flask. Cool the solution in an ice bath to 0-5 °C with stirring. The excess base ensures the reaction goes to completion.

-

Addition of TsCl: Dissolve TsCl (1.1 eq) in a suitable organic solvent (e.g., diethyl ether). Add this solution to the chilled aqueous threonine solution dropwise over 30-60 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: Allow the mixture to stir vigorously in the ice bath for 1 hour, then at room temperature for an additional 2-3 hours.

-

Workup - Separation: Transfer the mixture to a separatory funnel. Wash the aqueous layer with diethyl ether or DCM (2-3 times) to remove any unreacted TsCl and the organic byproduct, p-toluenesulfonic acid.

-

Workup - Precipitation: Cool the aqueous layer in an ice bath and acidify slowly with concentrated HCl until the pH is ~1-2. A white precipitate of N-tosyl-L-threonine will form. The product is insoluble in acidic aqueous solution.

-

Isolation & Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove inorganic salts. Dry the product under vacuum. Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed for higher purity.

-

The Functional Divergence: Key Applications

The core difference between threonine and its N-tosyl derivative is their intended use. Threonine is a building block; N-tosyl-threonine is a protected and activated intermediate designed for controlled synthetic transformations.

N-tosyl Group as a Robust Amine Protecting Group

In multi-step syntheses, particularly peptide synthesis, it is essential to prevent the highly nucleophilic α-amino group from undergoing unwanted reactions while the carboxyl group is activated for amide bond formation.[15] The tosyl group serves as an excellent protecting group for this purpose.[8]

-

Stability: The resulting sulfonamide is stable to a wide range of reaction conditions, including strongly acidic or basic conditions and many oxidizing and reducing agents.[8][16]

-

Reactivity Shift: By protecting the amine, the reactivity of the molecule is directed to its other functional groups, primarily the carboxyl group for peptide coupling or the hydroxyl group for further modification.[17]

-

Deprotection: While robust, the tosyl group can be removed under specific, harsh conditions, typically using strong reducing agents like sodium in liquid ammonia or sodium naphthalenide, or with very strong acids like HBr in acetic acid.[8]

Caption: Logical flow of reactivity shift from Threonine to N-tosyl-threonine.

N-tosyl-threonine as a Chiral Auxiliary

A chiral auxiliary is a molecule that is temporarily incorporated into a synthesis to control the stereochemical outcome of a subsequent reaction.[18] N-tosyl-threonine, with its well-defined stereocenters, can be used for this purpose. The bulky and conformationally rigid N-tosyl group can effectively block one face of a reactive intermediate (e.g., an enolate), forcing an incoming electrophile to attack from the less sterically hindered face, thus inducing high diastereoselectivity.[18][19] After the desired stereocenter is created, the auxiliary can be cleaved and recovered.

Activation of the Hydroxyl Group

While this guide focuses on N-tosyl-threonine, it is critical to note that the hydroxyl group of threonine can also be tosylated. This creates an O-tosyl derivative, which is fundamentally different. An O-tosylate is an excellent leaving group, readily displaced in S_N2 reactions.[11][20][21] This allows for the stereospecific conversion of the hydroxyl group into other functionalities. The N-tosyl group in N-tosyl-O-tosyl-threonine would serve to protect the amine while the hydroxyl is activated and displaced.

Conclusion

The key difference between threonine and N-tosyl-threonine is one of purpose, driven by a deliberate chemical modification. Threonine is a fundamental biological component, while N-tosyl-threonine is a sophisticated synthetic tool. The introduction of the tosyl group at the α-amino position transforms threonine from a multifunctional, highly reactive molecule into a controlled, predictable intermediate. This protection strategy masks the amine's nucleophilicity, redirects reactivity towards the carboxyl and hydroxyl groups, alters physicochemical properties like solubility, and provides a rigid chiral framework that can be exploited in asymmetric synthesis. Understanding these core differences is essential for any scientist working in drug development, peptide chemistry, or complex organic synthesis, as it allows for the strategic and efficient construction of complex molecular architectures.

References

-

Wikipedia. Threonine. [Link]

-

National Center for Biotechnology Information. L-Threonine | C4H9NO3 | CID 6288 - PubChem. [Link]

- Vollhardt, K. P. C., & Schore, N. E. (2018). Organic Chemistry: Structure and Function. W. H. Freeman.

- Cardillo, G., & Tomasini, C. (1996). Asymmetric synthesis of β-amino acids and α-substituted β-amino acids. Chemical Society Reviews, 25(2), 117-128.

-

University of Arizona. Amino Acids - Threonine - The Biology Project. [Link]

-

National Center for Biotechnology Information. N-Tosyl-l-threonine | C11H15NO5S | CID 745780 - PubChem. [Link]

-

Argonne National Laboratory. Threonine: An Amino Acid Autonomous Molecular Assembly. [Link]

-

Wikipedia. Tosyl group. [Link]

- Hruby, V. J., & Qian, X. (1993). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Synthesis, (1), 1-36.

-

Shin, C. G., & Yonezawa, Y. (1986). Conversion of threonine derivatives to dehydroamino acids by elimination of. beta.-chloro and O-tosyl derivatives. The Journal of Organic Chemistry, 51(26), 5011-5015. [Link]

-

Zhang, Y., Xu, C., & Lam, K. S. (2013). Protein chemical synthesis by serine and threonine ligation. Proceedings of the National Academy of Sciences, 110(15), 5984-5989. [Link]

-

Pearson. Threonine, an amino acid, has four stereoisomers. The stereoisomer found in nature is (2S,3R). [Link]

-

Grokipedia. Tosyl group. [Link]

-

Simanek, E. F. (2022). Design, Synthesis, and Characterization of a Threonine-Rich Macrocycle; A Review of “Introduction to Research”. TCU Digital Repository. [Link]

-

AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

Wikipedia. Chiral auxiliary. [Link]

-

National Institutes of Health. Beyond Protein Building Blocks: A Review of Biological Roles and Therapeutic Potential of Free Amino Acids. MDPI. [Link]

-

Ashenhurst, J. (2015, March 10). Tosylates And Mesylates. Master Organic Chemistry. [Link]

-

University of Delaware. Synthesis of conformationally diverse peptides to control peptide structure and function and investigation of unique serine/threonine phosphorylation effects on peptide conformation. UDSpace. [Link]

-

Ashenhurst, J. (2019, February 15). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]

-

Horvath, A., et al. (2020). An Inherent Structural Difference Between Serine and Threonine Phosphorylation: Phosphothreonine Prefers an. bioRxiv. [Link]

-

Chemistry LibreTexts. 9.4: Tosylate—Another Good Leaving Group. [Link]

-

Vedantu. Threonine: Structure, Functions & Benefits Explained. [Link]

-

National Institutes of Health. Inversion of Thr and Ile Side Chain Stereochemistry in a Protein Molecule. [Link]

-

Organic Chemistry Portal. p-Toluenesulfonamides. [Link]

-

National Center for Biotechnology Information. An Inherent Difference between Serine and Threonine Phosphorylation: Phosphothreonine Strongly Prefers a Highly Ordered, Compact, Cyclic Conformation. PubMed. [Link]

-

CDN. Strategies for Peptide Synthesis: An Overview. [Link]

Sources

- 2. Threonine - Wikipedia [en.wikipedia.org]

- 3. Amino Acids - Threonine [biology.arizona.edu]

- 4. Threonine (Thr) Amino Acid Guide - Creative Peptides [creative-peptides.com]

- 5. L-Threonine | C4H9NO3 | CID 6288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. anl.gov [anl.gov]

- 7. D-Threonine VS L-Threonine_Chemicalbook [chemicalbook.com]

- 8. Tosyl group - Wikipedia [en.wikipedia.org]

- 9. Influence of Stereochemistry on the Monolayer Characteristics of N-alkanoyl-Substituted Threonine and Serine Amphiphiles at the Air–Water Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Threonine, an amino acid, has four stereoisomers. The stereoisome... | Study Prep in Pearson+ [pearson.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Threonine: Structure, Functions & Benefits Explained [vedantu.com]

- 14. N-Tosyl-l-threonine | C11H15NO5S | CID 745780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. p-Toluenesulfonamides [organic-chemistry.org]

- 17. Protein chemical synthesis by serine and threonine ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 19. Chiral Auxiliary for the Synthesis of Optically Active Amino Acids | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. grokipedia.com [grokipedia.com]

The Expanding Role of N-Aryl-Sulfonylamino Acids in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Drug Discovery

The N-aryl-sulfonylamino acid motif has emerged as a cornerstone in contemporary medicinal chemistry, demonstrating remarkable versatility and therapeutic potential across a spectrum of diseases. This unique structural framework, which marries the key features of an amino acid with an arylsulfonyl group, offers a compelling combination of drug-like properties. The sulfonamide moiety, a well-established pharmacophore, imparts favorable characteristics such as improved water solubility and metabolic stability. When integrated with the inherent chirality and diverse side-chain functionalities of amino acids, the resulting N-aryl-sulfonylamino acid scaffold provides a rich platform for the design of highly specific and potent therapeutic agents. This technical guide will provide an in-depth exploration of the synthesis, structure-activity relationships (SAR), and diverse therapeutic applications of this important class of molecules, offering valuable insights for researchers and drug development professionals. N-aryl sulfonamides are a significant class of organosulfur compounds present in numerous FDA-approved drugs, including dofetilide, dronedarone, ibutilide, sotalol, sulfadiazine, sulfamethizole, and vemurafenib, underscoring the continued interest in developing novel and efficient synthetic protocols for their preparation.[1]

Synthetic Methodologies: Building the Core Scaffold

The synthesis of N-aryl-sulfonylamino acids is a critical aspect of their development as therapeutic agents. A variety of synthetic strategies have been developed to access this privileged scaffold, often involving the coupling of an amino acid derivative with an arylsulfonyl chloride. The choice of synthetic route can be influenced by factors such as the nature of the amino acid side chain, the substitution pattern on the aryl ring, and the desired scale of the reaction.

General Synthetic Workflow

A common approach to the synthesis of N-aryl-sulfonylamino acids involves a two-step process. The first step is the formation of an N-aryl amino acid intermediate, followed by sulfonylation. This strategy allows for the introduction of diverse aryl and sulfonyl groups, providing a versatile platform for generating compound libraries for SAR studies.

Sources

Methodological & Application

Application Notes and Protocols for the Use of 3-Hydroxy-2-(tosylamino)butanoic acid in Solid-Phase Peptide Synthesis

Introduction: Expanding the Peptidomimetic Toolbox

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide science, enabling the construction of complex peptide chains with high fidelity.[1][2] The strategic incorporation of non-canonical or modified amino acids is a key approach in drug discovery to enhance peptide stability, modulate conformation, and improve pharmacokinetic profiles. 3-Hydroxy-2-(tosylamino)butanoic acid, an analogue of threonine, presents a unique building block for creating peptidomimetics containing a stable sulfonamide linkage in place of a standard peptide bond.

The p-toluenesulfonyl (tosyl) group on the α-amine is exceptionally robust, providing a permanent modification that is orthogonal to standard Fmoc and Boc protecting group strategies.[3] Its stability to both acidic and basic conditions used in conventional SPPS cycles allows for its selective placement within a peptide sequence.[3] However, this stability necessitates specialized cleavage protocols for its eventual removal, should the free amine be required. More commonly, the N-tosyl group is retained in the final peptide, imparting unique chemical properties.

This guide provides a comprehensive overview of the strategic considerations and detailed protocols for incorporating 3-Hydroxy-2-(tosylamino)butanoic acid into peptide sequences using Fmoc-based SPPS. We will address protecting group strategy, coupling optimization, and final cleavage methodologies.

Part 1: Strategic & Mechanistic Considerations

The N-Tosyl Group: An Orthogonal and Permanent Modification

The defining feature of this building block is the N-tosyl group. Unlike the temporary Nα-Fmoc or Nα-Boc groups, which are cyclically removed, the N-tosyl group is designed to remain on the peptide backbone throughout the synthesis.[3] This has two primary implications:

-

Orthogonality: The N-tosyl bond is resistant to the piperidine solutions used for Fmoc removal and the trifluoroacetic acid (TFA) cocktails used for Boc-group and final resin cleavage.[3][4] This perfect orthogonality ensures its integrity during the entire chain assembly process.

-

Peptidomimetic Design: The resulting sulfonamide linkage alters the local electronic and conformational properties of the peptide backbone, potentially increasing resistance to enzymatic degradation by proteases.

Protecting Group Strategy: A Three-Dimensional Approach

Successful incorporation requires a carefully planned orthogonal protecting group strategy. For this guide, we will assume the use of the (2S,3R) stereoisomer, derived from L-threonine, and a standard Fmoc-SPPS approach.

-

Nα-Protection (Temporary): The standard Fmoc group is used for all other amino acids in the sequence.

-

Side-Chain Protection (Acid-Labile): Reactive side chains on other amino acids (e.g., Lys, Asp, Arg) are protected with standard acid-labile groups (e.g., Boc, tBu, Pbf).[5]

-

The Specialty Residue's Protection:

-

α-Amine: Permanently protected with the Tosyl (Ts) group.

-

β-Hydroxyl Group: It is mandatory to protect the hydroxyl side chain to prevent unwanted side reactions, such as ester formation during coupling steps.[6] A tert-Butyl (tBu) group is an ideal choice as it is stable to the basic conditions of Fmoc deprotection but is cleanly removed during the final acid-mediated cleavage from the resin.[6]

-

Therefore, the recommended building block for this synthesis is (2S,3R)-3-(tert-Butoxy)-2-(tosylamino)butanoic acid .

Diagram 1: Structure of the Recommended Building Block

Caption: Chemical structure of the protected building block.

Table 1: Orthogonality of Protecting Groups in the Proposed Strategy

| Protecting Group | Type | Stable To | Labile To |

| Fmoc | Nα-Temporary | Mild Acid (e.g., 1% TFA) | 20% Piperidine in DMF |

| t-Butyl (tBu) | Side-Chain (OH) | 20% Piperidine in DMF | Strong Acid (e.g., 95% TFA, HF) |

| Tosyl (Ts) | Nα-Permanent | 20% Piperidine in DMF, 95% TFA | Strong reducing agents (Na/NH₃), HF |

Coupling Reaction: Overcoming Steric Hindrance

The N-tosyl group is sterically demanding, which can slow down the kinetics of the amide bond formation.[3] Standard coupling conditions may result in incomplete reactions or deletions. To ensure high coupling efficiency, a potent activation strategy is required.

-

Choice of Reagent: Uronium/aminium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly recommended. These reagents rapidly form the activated O-acylisourea ester, which is highly reactive towards the incoming amine.

-

Base: A non-nucleophilic hindered base like DIPEA (N,N-Diisopropylethylamine) is essential to activate the coupling reagent and neutralize the protonated resin-bound amine without causing side reactions.[7]

-

Reaction Time & Monitoring: An extended coupling time or a "double coupling" protocol (repeating the coupling step a second time) is advisable. The completion of the coupling should be monitored using a qualitative test like the Kaiser test or Chloranil test on a small resin sample.

Diagram 2: Workflow for Incorporating the N-Tosyl Residue

Sources

- 1. Automated solid-phase peptide synthesis to obtain therapeutic peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 5. biosynth.com [biosynth.com]

- 6. researchgate.net [researchgate.net]

- 7. peptide.com [peptide.com]

Application Notes & Protocols: Enzymatic Kinetic Resolution of Racemic N-Tosylamino Acids

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The stereospecific synthesis of amino acids is a cornerstone of modern pharmaceutical development, as the chirality of these molecules profoundly dictates their biological activity. This comprehensive guide delves into the enzymatic kinetic resolution (EKR) of racemic N-tosylamino acids, a robust and highly selective method for obtaining enantiomerically pure amino acid derivatives. We will explore the fundamental principles of EKR, provide a detailed, field-tested protocol for the lipase-catalyzed hydrolysis of a model N-tosylamino acid ester, and discuss critical parameters for reaction optimization and analysis. This document is designed to be a self-validating system, empowering researchers to implement and adapt these methodologies for their specific drug discovery and development pipelines.

Introduction: The Imperative of Chirality in Drug Design

In the realm of pharmacology, the three-dimensional structure of a molecule is intrinsically linked to its function. For chiral molecules, such as amino acids, the spatial arrangement of atoms can lead to vastly different physiological effects between enantiomers. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even elicit toxic side effects. Recognizing this, regulatory bodies worldwide have established stringent guidelines requiring the stereochemical characterization of chiral drug candidates. This necessitates the development of efficient and scalable methods for producing single-enantiomer compounds.

Enzymatic kinetic resolution has emerged as a powerful tool in this endeavor, capitalizing on the inherent stereoselectivity of enzymes to differentiate between the enantiomers of a racemic mixture.[1] This technique is predicated on the principle that an enzyme will catalyze a reaction on one enantiomer at a significantly higher rate than the other.[2] This differential in reaction rates allows for the separation of the faster-reacting enantiomer (which is converted to a new product) from the slower-reacting, unreacted enantiomer.

N-tosylamino acids are particularly valuable substrates for EKR. The tosyl group serves as an excellent protecting group for the amine functionality, enhancing the substrate's stability and often improving its recognition by enzymes. The resulting enantiomerically pure N-tosylamino acids are versatile building blocks in the synthesis of a wide array of pharmaceutical agents.

The Principle of Enzymatic Kinetic Resolution

Enzymatic kinetic resolution relies on the disparity in the rates of reaction for the two enantiomers of a racemic substrate in the presence of a chiral catalyst, in this case, an enzyme. The enzyme selectively interacts with one enantiomer, facilitating its conversion to a product, while leaving the other enantiomer largely untouched.

A key metric for the success of a kinetic resolution is the enantiomeric ratio (E), which is a measure of the enzyme's selectivity. A high E value signifies a greater difference in the reaction rates of the two enantiomers, leading to higher enantiomeric excess (ee) of both the product and the remaining substrate at a given conversion. For a successful preparative scale resolution, an E value greater than 100 is generally desirable.

The theoretical maximum yield for a single enantiomer in a classic kinetic resolution is 50%. As the reaction progresses and the concentration of the more reactive enantiomer decreases, the enantiomeric excess of the remaining substrate increases. The reaction is typically stopped at or near 50% conversion to achieve a balance between high enantiomeric excess of both the product and the unreacted starting material.

Enzyme Selection: A Critical Determinant of Success

The choice of enzyme is paramount to the success of the kinetic resolution. Hydrolases, particularly lipases and proteases, are the most commonly employed enzymes for the resolution of N-acylamino acid esters due to their broad substrate specificity, high enantioselectivity, and operational stability in organic solvents.[3]

-

Lipases: These enzymes, such as Porcine Pancreatic Lipase (PPL) and Candida antarctica Lipase B (CALB), are well-documented for their ability to catalyze the enantioselective hydrolysis of a wide range of esters.[4] They are particularly attractive for industrial applications due to their commercial availability, relatively low cost, and lack of a requirement for cofactors.[3]

-

Proteases: Enzymes like subtilisin and α-chymotrypsin can also effectively catalyze the hydrolysis of amino acid esters with high stereoselectivity.

-

Aminoacylases: These enzymes are specifically involved in the hydrolysis of N-acyl-L-amino acids and are a cornerstone of industrial L-amino acid production.[1] They exhibit excellent enantioselectivity, making them a prime choice for the resolution of N-tosylamino acids.[1]

The selection of the optimal enzyme for a specific N-tosylamino acid is often an empirical process, requiring the screening of a panel of commercially available enzymes under various conditions.

Experimental Workflow and Protocols

This section provides a detailed, step-by-step methodology for the lipase-catalyzed kinetic resolution of a model racemic N-tosylamino acid ester, followed by protocols for product isolation and analysis.

Visualizing the Workflow

The overall experimental workflow can be visualized as a sequential process, from substrate preparation to the analysis of the final enantiomerically enriched products.

Caption: Workflow for the Enzymatic Kinetic Resolution of N-Tosylamino Acids.

Protocol: Lipase-Catalyzed Hydrolysis of Racemic N-Tosyl-Phenylalanine Methyl Ester

This protocol is based on established methodologies for the lipase-catalyzed hydrolysis of N-protected amino acid esters and serves as a robust starting point for optimization.[4]

Materials:

-

Racemic N-Tosyl-Phenylalanine Methyl Ester

-

Porcine Pancreatic Lipase (PPL)

-

Phosphate Buffer (0.1 M, pH 7.0)

-

Acetone (ACS grade)

-

Ethyl Acetate (ACS grade)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

1 M Hydrochloric Acid (HCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve racemic N-Tosyl-Phenylalanine Methyl Ester (1.0 g, 2.86 mmol) in a mixture of phosphate buffer (20 mL) and acetone (5 mL).

-

Enzyme Addition: To the stirred solution, add Porcine Pancreatic Lipase (PPL) (200 mg).

-

Reaction Monitoring: Maintain the reaction mixture at a constant temperature (e.g., 37 °C) and monitor the progress of the hydrolysis by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically stopped at approximately 50% conversion.

-

Reaction Quenching: Once the desired conversion is reached, quench the reaction by filtering off the enzyme.

-

Product Extraction (Unreacted Ester): Acidify the filtrate to pH 2 with 1 M HCl and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. This fraction contains the unreacted (enantiomerically enriched) N-Tosyl-Phenylalanine Methyl Ester.

-

Product Extraction (Hydrolyzed Acid): Adjust the pH of the aqueous layer to 8-9 with saturated NaHCO₃ solution. Wash with a small amount of ethyl acetate to remove any residual ester. Acidify the aqueous layer to pH 2 with 1 M HCl and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. This fraction contains the (enantiomerically enriched) N-Tosyl-Phenylalanine.

-

Purification: Purify the unreacted ester and the hydrolyzed acid separately by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Presentation: Expected Outcomes

The following table summarizes the expected outcomes for the kinetic resolution of a model N-tosylamino acid ester.

| Compound | Expected Enantiomer | Theoretical Yield | Expected Enantiomeric Excess (ee) |

| Unreacted Ester | D-enantiomer | < 50% | > 95% |

| Hydrolyzed Acid | L-enantiomer | < 50% | > 95% |

Analytical Protocol: Determination of Enantiomeric Excess by Chiral HPLC

Accurate determination of the enantiomeric excess is crucial for evaluating the success of the kinetic resolution. Chiral HPLC is the most widely used and reliable method for this purpose.[5]

Instrumentation and Columns:

-

A standard HPLC system with a UV detector is required.

-

A chiral stationary phase (CSP) is essential for separating the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of N-protected amino acids and their esters.[6]

General Procedure:

-

Sample Preparation: Prepare standard solutions of the racemic N-tosylamino acid ester and the resolved, enantiomerically enriched samples in the mobile phase or a compatible solvent.

-

Method Development: Develop a suitable mobile phase, typically a mixture of hexane and a polar modifier like isopropanol or ethanol. The optimal mobile phase composition will depend on the specific CSP and analyte.

-

Analysis: Inject the samples onto the chiral column and monitor the elution of the enantiomers by UV detection.

-

Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Causality Behind Experimental Choices and Optimization Strategies

The success of an enzymatic kinetic resolution is highly dependent on the interplay of various reaction parameters. Understanding the rationale behind these choices is key to troubleshooting and optimizing the process.

The Role of the Solvent

The choice of solvent can significantly impact enzyme activity and enantioselectivity. While aqueous buffer systems are common for hydrolysis reactions, the addition of a water-miscible organic co-solvent, such as acetone or THF, can improve the solubility of hydrophobic N-tosylamino acid esters. For transesterification reactions, non-polar organic solvents like hexane or toluene are typically used to shift the reaction equilibrium towards synthesis.

pH and Temperature: Fine-Tuning the Enzyme's Microenvironment

Every enzyme has an optimal pH and temperature range at which it exhibits maximum activity and stability. For lipases, this is often near neutral pH.[4] Temperature can influence both the reaction rate and the enzyme's enantioselectivity. It is crucial to determine the optimal conditions for the specific enzyme and substrate pair through systematic screening.

Substrate and Acyl Donor Considerations

The structure of the N-tosylamino acid and the nature of the ester group can affect the enzyme's recognition and catalytic efficiency. For transesterification reactions, the choice of acyl donor is also critical. Activated esters, such as vinyl acetate, are often used to drive the reaction to completion.

Enzyme Immobilization: Enhancing Stability and Reusability

Immobilizing the enzyme on a solid support can offer several advantages, including enhanced stability, ease of separation from the reaction mixture, and the potential for reuse, which is a significant consideration for large-scale industrial processes.

Troubleshooting Common Challenges

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low Conversion | - Inactive enzyme- Suboptimal pH or temperature- Poor substrate solubility | - Use a fresh batch of enzyme- Screen a range of pH and temperature values- Add a co-solvent to improve solubility |

| Low Enantioselectivity | - Inappropriate enzyme choice- Suboptimal reaction conditions | - Screen a panel of different enzymes (lipases, proteases)- Optimize temperature and solvent |

| Difficulty in Product Separation | - Similar polarities of starting material and product | - Optimize the chromatographic separation method- Consider derivatization to alter polarity |

Conclusion: A Pathway to Enantiopure Pharmaceuticals

The enzymatic kinetic resolution of racemic N-tosylamino acids represents a highly efficient, selective, and environmentally benign approach to the synthesis of enantiomerically pure building blocks for the pharmaceutical industry. The principles and protocols outlined in this guide provide a solid foundation for researchers to successfully implement and adapt these powerful biocatalytic methods. By understanding the key parameters that govern enzyme activity and selectivity, scientists can unlock the full potential of EKR to accelerate the development of the next generation of chiral drugs.

References

-

Chen, H. K., Dahmer, J., & Whitesides, G. M. (1989). Kinetic Resolution of Unnatural and Rarely Occurring Amino Acids: Enantioselective Hydrolysis of N-Acyl Amino Acids Catalyzed by Acylase I. Journal of the American Chemical Society, 111(16), 6392–6394. [Link]

- Gotor, V., Alfonso, I., & García-Urdiales, E. (Eds.). (2008). Asymmetric Organic Synthesis with Enzymes. John Wiley & Sons.

- Kazlauskas, R. J., & Bornscheuer, U. T. (2009).

-

Luna, D., et al. (2017). Porcine pancreatic lipase-catalyzed enantioselective hydrolysis of N-protected amino acid methyl-esters. Tetrahedron: Asymmetry, 28(1), 123-128. [Link]

- Patel, R. N. (2008). Biocatalysis: Synthesis of key intermediates for development of pharmaceuticals.

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

- Schreier, P., & F-L, B. (Eds.). (1995). Bioflavour '95: Analysis, Precursors, Biotechnology.

- Stead, P., et al. (2012). Aminoacylases. In Industrial Biotransformations (pp. 143-167). Wiley-VCH Verlag GmbH & Co. KGaA.

- Tufvesson, P., Lima-Ramos, J., Nordblad, M., & Woodley, J. M. (2011). Guidelines for the development and implementation of biocatalytic processes. Organic Process Research & Development, 15(1), 266–274.

- Wang, Y. F., Chen, S. T., & Wong, C. H. (1989). Lipase-catalyzed irreversible transesterification for enantiomeric resolution of alcohols. Tetrahedron Letters, 30(15), 1917–1920.

-

Yakult Honsha Co., Ltd. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 164-173. [Link]

Sources

- 1. Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. phx.phenomenex.com [phx.phenomenex.com]

- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

Troubleshooting & Optimization

Technical Support Center: Effective Purification Strategies for 3-Hydroxy-2-(toluene-4-sulfonylamino)-butyric acid

Welcome to the technical support center for the purification of 3-Hydroxy-2-(toluene-4-sulfonylamino)-butyric acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your work.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into purification strategies, it is essential to understand the key physicochemical properties of 3-Hydroxy-2-(toluene-4-sulfonylamino)-butyric acid. While experimental data for this specific molecule is not widely available, we can infer its properties based on its structural components: a carboxylic acid, a secondary alcohol, and a tosylamide group.

| Property | Estimated Value/Characteristic | Rationale and Impact on Purification |

| pKa (Carboxylic Acid) | ~3.5 - 4.5 | The acidic nature of the carboxylic acid is fundamental to purification by acid-base extraction. At a pH above its pKa, the molecule will be deprotonated to its carboxylate form, rendering it water-soluble. Conversely, at a pH below its pKa, it will be in its neutral, less water-soluble form. |

| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, ethyl acetate).[1][2] Limited solubility in non-polar solvents (e.g., hexanes) and water at acidic pH. | Solubility is a critical factor for selecting appropriate solvents for recrystallization and mobile phases for chromatography. The tosyl group contributes to its organic solvent solubility. |

| Potential Impurities | Unreacted starting materials (e.g., 3-hydroxy-2-aminobutyric acid, tosyl chloride), by-products from side reactions, and residual solvents.[3][4] | A successful purification strategy must effectively remove these impurities. Understanding their nature helps in selecting the right techniques. |

II. Core Purification Workflow

A robust purification strategy for 3-Hydroxy-2-(toluene-4-sulfonylamino)-butyric acid typically involves a multi-step approach. The following diagram illustrates a recommended workflow.

Sources

Troubleshooting poor peak shape of sulfonamides in reverse-phase HPLC

Introduction: The Chemistry of the Problem

Welcome to the technical support module for sulfonamide analysis. If you are experiencing peak tailing (asymmetry factor > 1.2), split peaks, or shifting retention times, the root cause almost certainly lies in the amphoteric nature of sulfonamides interacting with your stationary phase.

The Scientific Reality: Sulfonamides possess two ionizable groups:

-

Basic Aniline Group (

): pKa -

Acidic Sulfonamide Group (

): pKa

The Conflict:

At neutral pH (pH 6–7), the aniline group is uncharged, but the sulfonamide group is partially ionized. More critically, the silanol groups (

Visual Troubleshooting Assistant

Use this decision tree to diagnose your specific issue before proceeding to the protocols.

Figure 1: Diagnostic logic flow for identifying the root cause of sulfonamide peak asymmetry.

Module 1: Mobile Phase Strategy (The Critical Fix)

The Issue: Operating at pH 4.0–6.0 is the most common error. In this range, sulfonamides exist in mixed ionization states, and silica silanols are active.

The Solution: Force the equilibrium. You have two robust options:

Option A: The Acidic Suppression (Recommended)

Operate at pH 2.5 – 3.0 .

-

Mechanism: At this pH, surface silanols are protonated (neutral,

), preventing cation-exchange interactions. The sulfonamides are also fully protonated or neutral, ensuring a single species elutes. -

Protocol:

-

Buffer: 0.1% Formic Acid or 20 mM Potassium Phosphate (adjusted to pH 2.5 with Phosphoric Acid).

-

Why Phosphate? Phosphate buffers are superior to Formic Acid for peak shape because the phosphate ions effectively "mask" residual silanols better than volatile organic acids [1].

-

Option B: The High pH Approach

Operate at pH 9.0 – 10.0 .

-

Mechanism: At high pH, both the sulfonamide and the silanols are negatively charged. Electrostatic repulsion prevents the analyte from "sticking" to the surface.

-

Constraint: You MUST use a high-pH resistant column (e.g., Hybrid Particle Technology like Waters BEH or Agilent Poroshell HPH) or the silica will dissolve, destroying the column [2].

Module 2: Column Selection & Hardware

Not all C18 columns are created equal. For sulfonamides, "End-Capping" is non-negotiable.

| Feature | Requirement | Why? |

| Silica Type | Type B (High Purity) | Low metal content (<10 ppm) prevents chelation with the sulfonamide group. |

| End-Capping | Double/Triple End-Capped | Chemically bonds "caps" to free silanols, physically blocking the analyte from interacting with them. |

| Carbon Load | 15% - 20% | Higher carbon load provides better retention for polar sulfonamides, separating them from the void volume. |

| Pore Size | 80 Å - 120 Å | Standard small molecule pore size ensures adequate surface area interaction. |

Recommended Column Chemistries:

-

Agilent ZORBAX Eclipse Plus C18 (Excellent end-capping for bases) [3].

-

Waters XBridge BEH C18 (High pH stability if using Option B) [5].

Module 3: Experimental Protocol (Step-by-Step)

Objective: Preparation of a robust Mobile Phase A (20mM Phosphate, pH 2.5) to eliminate tailing.

Reagents:

-

HPLC Grade Water

-

Potassium Dihydrogen Phosphate (

) -

85% Phosphoric Acid (

)

Procedure:

-

Weigh: Dissolve 2.72 g of

in 950 mL of HPLC Grade Water. -

Adjust: Place a calibrated pH probe into the solution with stirring.

-

Titrate: Dropwise add 85% Phosphoric Acid until pH stabilizes at 2.50 ± 0.05 .

-

Note: Do not use HCl or Sulfuric acid; chloride ions can corrode stainless steel LC systems.

-

-

Dilute: Bring volume to exactly 1000 mL with water.

-

Filter: Filter through a 0.2 µm nylon membrane to remove particulates.

-

Usage: Use this as Line A. Use 100% Acetonitrile or Methanol as Line B.

Gradient Suggestion:

Module 4: The "Strong Solvent" Effect

Symptom: Peaks look broad or split, specifically early eluters (like Sulfanilamide).

Cause: Injecting the sample dissolved in 100% Methanol or Acetonitrile. When the "strong" solvent plug hits the "weak" mobile phase (mostly water), the analyte precipitates or travels faster than the mobile phase initially, causing band broadening.

The Fix:

-

Diluent: Dissolve your sample in the starting mobile phase (e.g., 90% Buffer / 10% Organic).

-

Visual Proof:

Figure 2: Mechanism of peak distortion caused by injection solvent mismatch.

Frequently Asked Questions (FAQ)

Q: Can I use ion-pairing reagents like Hexanesulfonic acid? A: You can, but it is generally discouraged for modern methods. Ion-pairing reagents require long equilibration times (hours) and dedicated columns (once used for IP, a column never fully recovers). Try the pH 2.5 phosphate buffer method first; it usually resolves sulfonamide tailing without the mess of ion-pairing [4].

Q: My pressure is increasing after running sulfonamides. Why? A: Sulfonamides have poor solubility in cold, acidic water. If your mobile phase B (organic) drops too low (e.g., <5%) or if the column is cold, the analyte may precipitate. Ensure your column oven is at 35°C–40°C to improve solubility and mass transfer.

Q: Why does Sulfadiazine elute so early? A: Sulfadiazine is highly polar. To retain it, you must start with a high aqueous content (90-95%). If you still cannot retain it, consider a "C18-Aq" or "Polar Embedded" column designed to operate in 100% aqueous conditions without phase collapse.

References

-

Agilent Technologies. (2010).[3] Fast Analysis of Sulfa Drugs using the Agilent 1100 Series LC with Agilent Poroshell 120 EC-C18 columns. Application Note 5990-5872EN. Link

-

Waters Corporation. (2021). The Path to Successful Drug Development Starts with Purposeful Method Development. Link

-

Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Link

-

ResearchGate. (2013).[4] How can I prevent peak tailing in HPLC?. Discussion Thread. Link

-

Agilent Technologies. (2009). Tips and Tricks of HPLC System Troubleshooting. Link

Sources

How to completely remove residual p-toluenesulfonic acid from product

Welcome to the technical support center for synthetic and process chemistry. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the complete removal of residual p-toluenesulfonic acid (p-TsOH) from your product. As a strong, non-oxidizing organic acid, p-TsOH is an invaluable catalyst in many reactions, but its residual presence can compromise product stability, downstream reactions, and pharmacological safety. This document is designed for researchers, scientists, and drug development professionals seeking robust, validated methods for its removal.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove residual p-TsOH from my final product?

Residual p-TsOH, even in trace amounts, can be highly detrimental. Its strong acidity (pKa ≈ -2.8) can catalyze unwanted side reactions or degradation of acid-sensitive products during storage.[1] In a pharmaceutical context, sulfonic acids and their esters are often flagged for potential genotoxicity, making their removal a critical regulatory and safety requirement.[2] Furthermore, residual acid can interfere with downstream processes, such as poisoning catalysts or altering pH-sensitive crystallization protocols.

Q2: What are the primary methods for removing p-TsOH after a reaction?

The choice of method depends on the physicochemical properties of your desired product, such as its solubility, stability to acid/base, and physical state (solid/liquid). The most common and effective techniques are:

-

Basic Aqueous Wash (Extraction): The most straightforward and widely used method.

-

Recrystallization: Highly effective for solid products where solubility profiles differ significantly from p-TsOH salts.

-

Chromatography: A standard method for purifying a wide range of compounds.

-

Scavenger Resins: A modern approach that simplifies workup by using solid-supported reagents.

Below, we delve into the specifics of each technique, providing both the underlying principles and actionable protocols.

Troubleshooting Guide: Removal Methodologies

Method 1: Basic Aqueous Wash & Liquid-Liquid Extraction

Expertise & Experience: This method leverages the fundamental acidic nature of p-TsOH. As a strong acid, it readily reacts with even a weak base to form a salt. This salt, being ionic, typically has very high solubility in water and negligible solubility in common organic solvents.[1][3][4]

Causality: The workflow is designed to deprotonate the p-toluenesulfonic acid (R-SO₃H) to its corresponding sulfonate salt (R-SO₃⁻ Na⁺). This transformation dramatically increases its polarity and drives it into the aqueous phase, leaving the less polar desired product in the organic layer.

-

Reaction Quenching: Once the reaction is complete, cool the reaction mixture to room temperature.

-

Dilution: Dilute the mixture with a water-immiscible organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane (DCM), or diethyl ether).

-

First Wash (Neutralization): Transfer the diluted mixture to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Scientist's Note: Add the bicarbonate solution slowly and vent the funnel frequently. The reaction between the strong acid (p-TsOH) and bicarbonate will release CO₂ gas, causing pressure buildup.

-

-

Phase Separation: Shake the funnel vigorously and allow the layers to separate. Drain the lower aqueous layer.

-

Subsequent Washes:

-

Wash the organic layer one more time with NaHCO₃ solution.

-

Wash with deionized water to remove any remaining bicarbonate.

-

Finally, wash with a saturated brine (NaCl) solution. This helps to break up any emulsions and removes bulk water from the organic layer.

-

-

Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent in vacuo to isolate the crude product.

Caption: Workflow for removing p-TsOH via basic aqueous extraction.

Method 2: Recrystallization

Expertise & Experience: This purification technique is ideal for solid products. It relies on the solubility differences between the desired compound and the impurity (in this case, the salt of p-TsOH) in a specific solvent or solvent system.[5]

Causality: After a basic workup, any remaining tosylate salt is often highly soluble in polar solvents (like ethanol or methanol) even at low temperatures, or completely insoluble in non-polar solvents. Your product, however, will ideally have high solubility in a hot solvent and low solubility in the same solvent when cold, allowing it to crystallize out in pure form while the impurity remains in the mother liquor.

-

Initial Removal: Perform a basic aqueous wash (Method 1) to remove the bulk of the p-TsOH. This is a critical first step.

-

Solvent Selection: Choose a suitable recrystallization solvent. The ideal solvent should fully dissolve your product at an elevated temperature but poorly dissolve it at room temperature or below.

-

Dissolution: Place the crude solid product in a flask and add the minimum amount of hot solvent required to fully dissolve it.

-

Crystallization: Allow the solution to cool slowly to room temperature. If needed, cool further in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the impurities.

-

Drying: Dry the crystals under vacuum to remove all traces of solvent.

Method 3: Scavenger Resins (Solid-Phase Extraction)

Expertise & Experience: This is a clean and efficient method that avoids aqueous workups, which is particularly useful for water-sensitive products or for high-throughput parallel synthesis.

Causality: Scavenger resins are polymers functionalized with basic groups (e.g., amine groups). When the crude reaction mixture is passed through a cartridge containing the resin or stirred with the resin, the acidic p-TsOH is captured by the basic sites on the solid support. The purified product remains in solution and is separated by simple filtration.

-

Resin Selection: Choose a basic scavenger resin appropriate for the strength of p-TsOH (e.g., a polymer-bound amine like tris(2-aminoethyl)amine, TAA).

-

Stoichiometry: Add the scavenger resin (typically 2-3 molar equivalents relative to the initial amount of p-TsOH) to the crude reaction mixture dissolved in a suitable organic solvent.

-

Incubation: Stir the mixture at room temperature for a period of 1 to 4 hours. Reaction completion can be monitored by TLC or LC-MS.

-

Filtration: Filter the mixture to remove the resin. The resin beads will contain the bound p-toluenesulfonic acid.

-

Rinsing: Wash the filtered resin with a small amount of clean solvent to recover any product that may have been retained.

-

Concentration: Combine the filtrate and the washings, and concentrate the solution in vacuo to yield the purified product.

Decision-Making and Data Summary

Choosing the right method is crucial for efficiency and yield. The following decision tree and comparison table are designed to guide your selection process.

Caption: Decision tree for selecting the optimal p-TsOH removal strategy.

| Method | Principle | Best For | Advantages | Disadvantages |

| Basic Aqueous Wash | Acid-base neutralization and phase separation. | Most non-acid sensitive organic products. | High capacity, low cost, scalable. | Can form emulsions; not for base- or water-sensitive compounds. |

| Recrystallization | Differential solubility of product vs. impurity. | Crystalline solid products. | Can provide very high purity; scalable. | Requires a suitable solvent; product loss in mother liquor. |

| Scavenger Resins | Covalent or ionic capture of acid on a solid support. | Water-sensitive products; parallel synthesis. | Simple filtration workup; no aqueous extraction needed. | Higher cost; limited capacity; may require optimization. |

| Column Chromatography | Differential adsorption on a stationary phase. | Complex mixtures or when other methods fail. | High separation power; applicable to many compounds. | Time-consuming; requires significant solvent; can be difficult to scale. |

Q3: How can I be certain that all the p-TsOH has been removed?

Trustworthiness: Complete removal must be verified analytically. Visual confirmation (e.g., a clean-looking product) is insufficient. The required level of clearance depends on the final application, with pharmaceutical products demanding the most stringent limits.

Analytical Verification Methods:

-

High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for quantifying residual p-TsOH.[6][7] A reverse-phase method (e.g., C18 column) with a UV detector is standard. p-TsOH has a strong chromophore, allowing for sensitive detection. The detection limit can be as low as 1 mg/L.[6]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For even higher sensitivity, LC-MS can be used to detect and quantify p-TsOH at trace levels, which is essential when assessing potentially genotoxic impurities.[6]

-

Nuclear Magnetic Resonance (NMR): ¹H NMR can be used for detection if the concentration of p-TsOH is high enough (typically >0.5-1%). The aromatic protons of p-TsOH appear in a distinct region (around 7.2-7.8 ppm) and the methyl protons as a singlet around 2.4 ppm. However, these signals can overlap with those of the desired product.

By implementing the appropriate removal strategy and validating its effectiveness with a sensitive analytical method, you can ensure your product meets the required purity standards for its intended application.

References

- Thermo Fisher Scientific. (n.d.). Determination of p-Toluenesulfonic Acid in Water-Insoluble Drugs.

-

Wikipedia. (2023). p-Toluenesulfonic acid. Retrieved from [Link]

-

PubChem. (n.d.). p-Toluenesulfonic acid. Retrieved from [Link]

-

Tay, B. Y. P., et al. (2018). An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm. OAText. Retrieved from [Link]

-

PHYWE Systeme GmbH & Co. KG. (n.d.). Preparation of p-toluenesulfonic acid. Retrieved from [Link]

-

Wang, X., et al. (2022). Removal of p-toluenesulfonic acid from wastewater using a filtration-enhanced electro-Fenton reactor. RSC Advances, 39, 25424–25432. Retrieved from [Link]

-

Hossain, M. A., et al. (2021). Development of Analytical Method for Determination of p-toluenesulfonylurea and its Impurities in Gliclazide Drug Substances by using HPLC. ResearchGate. Retrieved from [Link]

Sources

- 1. p-Toluenesulfonic acid - Wikipedia [en.wikipedia.org]

- 2. oatext.com [oatext.com]

- 3. p-Toluenesulfonic acid | C7H7SO3H | CID 6101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. researchgate.net [researchgate.net]

Technical Support Center: Scaling the Synthesis of N-Tosyl Amino Acids

Welcome to the technical support guide for the synthesis and scale-up of N-tosylated amino acids. This resource is designed for researchers, chemists, and process development professionals who are navigating the challenges of moving from bench-scale experiments to larger-scale production. N-tosylated amino acids are critical building blocks in medicinal chemistry and peptide synthesis, and mastering their production is key to advancing drug development pipelines. This guide provides field-proven insights, detailed troubleshooting protocols, and a comprehensive FAQ section to address common issues encountered during synthesis and purification.

Troubleshooting Guide: From Low Yields to Purification Headaches

This section addresses specific, practical problems that can arise during the N-tosylation process. Each issue is presented with probable causes and actionable solutions grounded in chemical principles.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Problem: After performing the N-tosylation, the isolated yield of the desired product is significantly lower than expected.

Probable Causes & Solutions:

-

Incomplete Deprotonation of the Amino Group: The nucleophilicity of the amine is paramount for the reaction to proceed. In the zwitterionic form of an amino acid, the amine is protonated (–NH₃⁺) and non-nucleophilic.

-

Solution: The reaction must be maintained at a sufficiently high pH to ensure the amine is in its free –NH₂ form. Under classic Schotten-Baumann conditions, this is typically between pH 10-12.[1] Use a pH meter to monitor and adjust the pH by slowly adding your aqueous base throughout the tosyl chloride addition.[1][2]

-

-

Hydrolysis of Tosyl Chloride: Tosyl chloride (TsCl) is highly reactive and susceptible to hydrolysis by water, especially under basic conditions, forming the unreactive p-toluenesulfonic acid. This is a major competing reaction.

-

Solution: Control the rate of addition and temperature. The reaction should be cooled (typically 0-10 °C) to manage the exotherm from both the reaction and the neutralization of the generated HCl.[3] Add the tosyl chloride solution and the base solution concurrently but separately, or add the tosyl chloride slowly to the basic solution of the amino acid, ensuring it reacts with the amine before it has a chance to hydrolyze.[4]

-

-

Poor Solubility of Reagents: On a larger scale, ensuring all the amino acid is dissolved and available to react can be a challenge.

-

Solution: For Schotten-Baumann reactions, vigorous stirring is essential to maximize the interfacial area between the aqueous and organic phases.[5] If solubility in a biphasic system is a major issue, consider alternative solvent/base systems. For example, using potassium carbonate as the base in acetonitrile can be effective for certain substrates and avoids a biphasic setup.[6]

-

-

Amine Protonation by HCl Byproduct: The reaction produces one equivalent of hydrochloric acid (HCl), which will protonate an equivalent of the unreacted amino acid, rendering it inactive.[2]

-

Solution: At least two equivalents of base are required: one to deprotonate the starting amino acid's ammonium group and one to neutralize the HCl produced during the reaction.[2] Using a slight excess of base is common practice on scale-up to drive the reaction to completion.

-

Q2: I'm observing a significant amount of a water-soluble byproduct that is not my product. What is it?

Problem: The aqueous layer after workup shows a high concentration of a tosyl-containing compound, reducing the overall yield.

Probable Cause & Solution:

-

Tosyl Chloride Hydrolysis: This is the most common cause. As mentioned above, excess water and a high concentration of base can lead to the rapid hydrolysis of tosyl chloride into p-toluenesulfonic acid, which remains in the aqueous phase as its salt.

-

Solution: Refine the reaction conditions. Ensure the temperature is kept low, and consider a solvent system that minimizes direct contact of TsCl with the aqueous base until the amine is present. Continuous flow reactors can be particularly effective at controlling mixing and reaction times, which can suppress this side reaction.[4]

-

Q3: My final product is a persistent oil and refuses to crystallize. How can I isolate a solid product?

Problem: After workup and solvent removal, the N-tosylated amino acid remains a viscous oil, complicating handling and further purification.

Probable Causes & Solutions:

-

Residual Impurities: Small amounts of unreacted starting materials, p-toluenesulfonic acid, or solvent can inhibit crystallization.

-

Solution 1: Thorough Purification: The key to crystallizing many N-tosylated amino acids is a rigorous acid-base workup. The product contains a free carboxylic acid, making it soluble in a basic aqueous solution (e.g., NaHCO₃ or Na₂CO₃). Dissolve the crude product in an organic solvent (like ethyl acetate), extract it into a mild aqueous base, wash the aqueous layer with fresh organic solvent to remove neutral impurities (like any di-tosylated byproducts), and then carefully re-acidify the aqueous layer with cold HCl to precipitate the pure product.

-

Solution 2: Seed Crystals: If a small amount of solid has been made previously, use it to seed the oil. Scratching the inside of the flask with a glass rod at the solvent-air interface can also induce nucleation.

-

Solution 3: Solvent Titration: Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate, acetone) and slowly add a poor solvent (e.g., hexanes, heptane) until turbidity persists. Allow the solution to stand, often at a reduced temperature, to allow crystals to form.

-

Q4: I am working with an amino acid that has a functional side chain (e.g., Serine, Tyrosine, Lysine) and I'm getting multiple products. What's happening?

Problem: TLC or LC-MS analysis shows multiple spots or peaks, indicating the formation of byproducts in addition to the desired N-tosylated product.

Probable Cause & Solution:

-

Side-Chain Reactivity: The hydroxyl group of serine or tyrosine and the ε-amino group of lysine are also nucleophilic and can be tosylated under the reaction conditions. This leads to di-tosylated or O-tosylated byproducts.

-

Solution: Orthogonal Protection Strategy: For amino acids with reactive side chains, the side chain must be protected with a group that is stable to the N-tosylation conditions but can be removed later if needed. For example, a benzyl group for the hydroxyl of serine/tyrosine or a Boc group for the ε-amino of lysine are common choices. The selection of protecting groups is a critical step in any multi-step synthesis involving complex amino acids.[7][8]

-

Visual Workflow: General N-Tosylation Process

The following diagram outlines the typical workflow for a large-scale N-tosylation reaction using Schotten-Baumann conditions.

Caption: High-level workflow for N-tosylation scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for scaling up N-tosylation? A: Safety is paramount. Key hazards include:

-

Tosyl Chloride: It is a corrosive solid and a lachrymator. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Exothermic Reaction: The reaction can generate significant heat. Use a robust cooling system (ice bath or cryocooler) and monitor the internal temperature with a probe. Controlled, slow addition of reagents is crucial to prevent a thermal runaway.[3]

-

Base Handling: Concentrated sodium hydroxide is highly corrosive. Use appropriate PPE.

-

Solvent Hazards: Using large volumes of organic solvents like dichloromethane (DCM) or diethyl ether introduces flammability and health risks. Ensure proper ventilation and grounding of equipment to prevent static discharge.

Q2: How does the choice of base (e.g., NaOH vs. K₂CO₃ vs. Triethylamine) impact the reaction at scale? A: The choice of base is critical and depends on the substrate and desired process conditions.

-

Sodium Hydroxide (NaOH): This is the classic Schotten-Baumann base.[1] It's inexpensive and effective but requires a biphasic (water-organic) system, which can lead to hydrolysis of TsCl and sometimes vigorous emulsions during workup.

-

Potassium Carbonate (K₂CO₃): This is a weaker base and can be used in anhydrous organic solvents like acetonitrile.[6] This can be an excellent choice for substrates that are sensitive to water or strong bases, and it avoids a two-phase system, simplifying the process. However, the reaction may be slower.

-

Triethylamine (TEA): Used in anhydrous organic solvents like DCM. It acts as both a base and an acid scavenger. A major drawback on scale-up is the formation of triethylammonium chloride salt, which can be difficult to filter and may complicate purification.

Q3: Can I avoid using chlorinated solvents like DCM for a greener process? A: Yes. Greener solvent alternatives are highly encouraged. For the Schotten-Baumann reaction, solvents like 2-methyltetrahydrofuran (2-MeTHF) or toluene can often replace DCM. Alternatively, switching to a monophasic system like acetonitrile with K₂CO₃ completely avoids the need for a water-immiscible organic solvent during the reaction.[6]

Q4: How can I reliably monitor the reaction's completion in a large reactor? A: Direct sampling from a large reactor requires care. A common method is to use a sample valve or a long pipette to withdraw a small aliquot of the reaction mixture. Crucially, this aliquot must be immediately quenched in a separate vial containing dilute acid to stop the reaction. Then, extract the quenched sample with a small amount of solvent (e.g., ethyl acetate) and spot the organic layer on a TLC plate. The reaction is complete when the starting amino acid spot has completely disappeared.[3]

Key Experimental Protocol: Scaled Schotten-Baumann N-Tosylation of L-Alanine

This protocol describes a representative procedure for the N-tosylation of L-Alanine on a 100-gram scale.

Reagents & Equipment:

-

L-Alanine (100 g)

-

Sodium Hydroxide (NaOH, ~100 g)

-

p-Toluenesulfonyl Chloride (TsCl, 237 g)

-

Dichloromethane (DCM) or Toluene (2 L)

-

Deionized Water

-

Concentrated HCl

-

5 L jacketed reactor with overhead stirring, temperature probe, and two addition funnels

-

Ice/glycol bath or circulator

Procedure:

-

Setup: Equip the 5 L reactor with an overhead stirrer, temperature probe, and two separate dropping funnels. Begin circulating coolant through the jacket to pre-chill the vessel to 0-5 °C.

-

Amino Acid Solution: In a separate beaker, prepare a solution of sodium hydroxide (90 g) in 1 L of deionized water. Once dissolved and cooled, add the L-Alanine (100 g) and stir until fully dissolved. Transfer this solution to the chilled reactor.

-

Tosyl Chloride Solution: In a separate beaker, dissolve the p-toluenesulfonyl chloride (237 g) in 1 L of DCM or Toluene. Transfer this solution to one of the dropping funnels.

-

Base Solution: Prepare a separate solution of NaOH (10 g) in 200 mL of water and add it to the second dropping funnel. This will be used for pH adjustment if needed.

-

Reaction: With vigorous stirring, begin the slow, dropwise addition of the tosyl chloride solution to the reactor. Maintain the internal temperature below 10 °C at all times. The pH should be monitored and kept above 10.

-

Reaction Completion: After the addition is complete (typically 2-3 hours), allow the mixture to stir at room temperature for an additional 2 hours. Check for completion using the TLC method described in the FAQ section.

-

Workup: a. Transfer the reaction mixture to a large separatory funnel. Separate the layers. b. Wash the organic layer with 500 mL of 1M HCl to remove any unreacted base, followed by 500 mL of brine. c. Product Extraction: Combine the initial aqueous layer with all aqueous washes. Cool this combined aqueous solution in an ice bath. d. Slowly and with good stirring, add concentrated HCl to the aqueous solution until the pH is ~1-2. A thick white precipitate of N-tosyl-L-alanine should form. e. Stir the cold slurry for 30 minutes to ensure complete precipitation.

-

Isolation: a. Collect the solid product by vacuum filtration. b. Wash the filter cake with copious amounts of cold deionized water until the washings are neutral to pH paper. c. Dry the product in a vacuum oven at 50 °C to a constant weight.

Data Summary: Troubleshooting at a Glance

| Issue | Potential Cause(s) | Key Corrective Actions |

| Low Reaction Yield | Incomplete deprotonation, TsCl hydrolysis, poor solubility, HCl byproduct | Maintain pH 10-12, keep temp <10°C, ensure vigorous stirring, use >2 eq. base. |

| Oily Product | Residual impurities or solvent | Perform rigorous acid-base extraction, use seed crystals, try solvent titration. |

| Multiple Products | Reaction with functional side chains (e.g., -OH, -NH₂) | Use an orthogonal protecting group strategy for the amino acid side chain. |

| Reaction Stalls | pH has dropped, insufficient base | Monitor pH and add more base as needed to maintain a basic environment. |

Visualizing Reaction Stoichiometry and Side Reactions

The following diagram illustrates the main reaction pathway and the key competitive side reaction.

Caption: Desired reaction versus undesired hydrolysis of tosyl chloride.

References

-

Gotor, V., et al. (n.d.). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. This source discusses alternative base/solvent systems like potassium carbonate in acetonitrile, which can be advantageous.

-

ResearchGate. (2015). Amino acid C-tosylation? This discussion touches upon the general principles of tosylation and its use as a protecting group for various functional groups.

-

ACS Publications. (2026). Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. Provides context on the importance of orthogonal protecting groups in peptide synthesis, which is relevant for multifunctional amino acids.

- Schotten, C. (1884). Ueber die Acylirung von Aminen. Berichte der deutschen chemischen Gesellschaft, 17(2), 2176-2181. (Historical reference, URL not available).

- Baumann, E. (1886). Ueber eine einfache Methode der Darstellung von Benzoësäureäthern. Berichte der deutschen chemischen Gesellschaft, 19(2), 3218-3222. (Historical reference, URL not available).

-

Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Provides a concise overview of the reaction conditions, emphasizing the role of the base.

-

L.S.College, Muzaffarpur. (2020). Schotten–Baumann reaction. Describes the use of a two-phase solvent system which is characteristic of the reaction conditions.

-

Grokipedia. (n.d.). Schotten–Baumann reaction. Mentions the typical pH range (10-12) for the reaction.

-